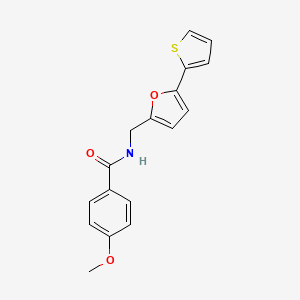
(2S)-2-(cyclohexylformamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a pungent odor . It’s used in a variety of industries, including food preservation, animal feed, and the manufacture of herbicides, among others .
Molecular Structure Analysis
The molecular structure of a compound like propanoic acid consists of a carboxyl group (-COOH) attached to a propyl group (a three-carbon chain). The “(2S)” in your compound’s name suggests it has a chiral center, or a carbon atom bonded to four different groups .Chemical Reactions Analysis
Carboxylic acids like propanoic acid can undergo a variety of reactions. For example, they can be reduced to primary alcohols using reducing agents . They can also react with alcohols to form esters in a process known as esterification .Physical And Chemical Properties Analysis
Propanoic acid is a clear liquid with a pungent odor . It’s a weak acid and is miscible with water .科学的研究の応用
Computational Peptidology and Drug Design
Computational peptidology, using conceptual density functional theory, has explored antifungal tripeptides, including variations of the core structure related to "(2S)-2-(cyclohexylformamido)propanoic acid". This approach facilitates the prediction of molecular properties, reactivity descriptors, and bioactivity scores, essential for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Catalysis and Organic Synthesis
Nickel/Lewis acid-catalyzed reactions have been demonstrated to add cyanoesterification and cyanocarbamoylation across alkynes, leading to β-cyano-substituted acrylates and acrylamides. These products serve as versatile synthetic building blocks, showcasing the compound's relevance in creating complex organic structures (Hirata et al., 2010).
Material Science and Catalytic Applications
In material science, the selective hydrogenation of phenol to cyclohexanone, an intermediate in polyamide production, highlights the importance of catalysts like Pd nanoparticles supported on carbon nitride. Such catalysts show high activity and selectivity under mild conditions, demonstrating the chemical's utility in industrial applications (Wang et al., 2011).
Analytical Chemistry
Enantioseparation studies of constitutional isomeric 2-(methylphenyl)propanoic acids through countercurrent chromatography, employing hydroxypropyl-β-cyclodextrin as a chiral selector, underline the compound's significance in resolving enantiomers, crucial for pharmaceutical analysis (Jin et al., 2020).
Protein Interaction Studies
In vitro interaction studies using carboxamide derivatives of amino acids, including structures related to "(2S)-2-(cyclohexylformamido)propanoic acid", with Bovine Serum Albumin (BSA), demonstrate the utility of such compounds in understanding protein-ligand interactions. These studies provide insights into binding mechanisms and are valuable for drug development processes (Thakare et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(cyclohexanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZCFYXVCCLLS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclohexylformamido)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)




![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)
![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)